2-Amino-4-methyl-5-nitrobenzoic acid
Description
2-Amino-4-methyl-5-nitrobenzoic acid (CAS: 204254-68-2; alternative CAS: 27329-27-7) is a substituted benzoic acid derivative featuring an amino (-NH₂) group at position 2, a methyl (-CH₃) group at position 4, and a nitro (-NO₂) group at position 5 on the aromatic ring. The carboxylic acid (-COOH) group is typically at position 1. This compound’s molecular formula is C₈H₈N₂O₄, with a calculated molecular weight of 196.16 g/mol.
Its crystallographic behavior and reactivity are influenced by the interplay of electron-withdrawing (nitro) and electron-donating (methyl) substituents.
Properties
CAS No. |
204254-68-2 |
|---|---|
Molecular Formula |
C8H8N2O4 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
2-amino-4-methyl-5-nitrobenzoic acid |
InChI |
InChI=1S/C8H8N2O4/c1-4-2-6(9)5(8(11)12)3-7(4)10(13)14/h2-3H,9H2,1H3,(H,11,12) |
InChI Key |
AXFFZRYCZQODAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methyl-5-nitrobenzoic acid typically involves nitration and amination reactionsThe reaction conditions often involve the use of nitric acid and sulfuric acid for nitration, and catalytic hydrogenation or other reducing agents for the reduction step .
Industrial Production Methods
Industrial production methods for 2-Amino-4-methyl-5-nitrobenzoic acid may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methyl-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrobenzoic acid derivatives.
Reduction: The nitro group can be reduced to an amino group, forming diamino derivatives.
Substitution: The amino and nitro groups can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, diamino derivatives, and other functionalized aromatic compounds.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
- 2-Amino-4-methyl-5-nitrobenzoic acid serves as a critical intermediate in the synthesis of complex organic molecules and dyes. Its functional groups allow for versatile reactions, including nitration, amination, and reduction processes, making it valuable in creating various aromatic compounds.
Reactions and Mechanisms
- The compound undergoes several chemical reactions:
- Oxidation : Converts to nitrobenzoic acid derivatives using oxidizing agents like potassium permanganate.
- Reduction : The nitro group can be reduced to an amino group, forming diamino derivatives with reducing agents such as palladium catalysts or sodium borohydride.
- Substitution : The amino and nitro groups can participate in electrophilic and nucleophilic substitutions.
Biological Applications
Potential Biological Activities
- Research indicates that 2-Amino-4-methyl-5-nitrobenzoic acid exhibits antimicrobial and anticancer properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
Genotoxicity Studies
- Investigations into the genotoxic effects of this compound have shown mutagenicity in certain bacterial strains, indicating that it may generate oxidative stress leading to DNA damage. For instance, studies have reported mutagenic responses in Salmonella typhimurium when exposed to metabolites of this compound .
Pharmaceutical Applications
Pharmaceutical Intermediate
- The compound is being explored as a pharmaceutical intermediate due to its structural features that may contribute to the development of new therapeutic agents. Its ability to form reactive intermediates through reduction processes is particularly significant for drug design .
Industrial Applications
Specialty Chemicals Production
- In industrial settings, 2-Amino-4-methyl-5-nitrobenzoic acid is utilized in the production of specialty chemicals and materials. Its role as an intermediate facilitates the synthesis of dyes and other chemical products essential for various manufacturing processes.
Case Studies
Mechanism of Action
The mechanism of action of 2-Amino-4-methyl-5-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The amino group can form hydrogen bonds and participate in various biochemical pathways .
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Structural Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | CAS Number | Substituent Positions |
|---|---|---|---|---|---|
| 2-Amino-4-methyl-5-nitrobenzoic acid | C₈H₈N₂O₄ | 196.16 (calculated) | Not reported | 204254-68-2 | 2-NH₂, 4-CH₃, 5-NO₂, 1-COOH |
| 2-Amino-5-nitrobenzoic acid | C₇H₆N₂O₄ | 182.13 | 270–278 | 616-79-5 | 2-NH₂, 5-NO₂, 1-COOH |
| 5-Amino-2-nitrobenzoic acid | C₇H₆N₂O₄ | 182.13 | 234–242 | 13280-60-9 | 5-NH₂, 2-NO₂, 1-COOH |
| 4-Amino-3-nitrobenzoic acid | C₇H₆N₂O₄ | 182.13 | 280 (dec) | 1588-83-6 | 4-NH₂, 3-NO₂, 1-COOH |
| 2-Amino-4-chlorobenzoic acid | C₇H₆ClNO₂ | 171.57 | 231–235 | 89-77-0 | 2-NH₂, 4-Cl, 1-COOH |
| 2-Amino-3-methylbenzoic acid | C₈H₉NO₂ | 151.16 | Not reported | 4389-45-1 | 2-NH₂, 3-CH₃, 1-COOH |
Research Findings and Implications
- Acidity and Reactivity: The nitro group in 2-Amino-4-methyl-5-nitrobenzoic acid enhances acidity compared to methyl- or chloro-substituted analogs. This property is critical in pharmaceutical synthesis, where deprotonation facilitates nucleophilic reactions .
- Thermal Stability : Nitro-substituted compounds generally exhibit higher melting points than chloro or methyl analogs due to stronger intermolecular interactions (e.g., dipole-dipole and hydrogen bonding) .
- Crystallography: The crystal structure of 2-Amino-5-nitrobenzoic acid (R factor: 0.064) shows planar geometry, while methyl substitution in the target compound may introduce torsional strain, altering packing efficiency .
Biological Activity
2-Amino-4-methyl-5-nitrobenzoic acid (often abbreviated as AMNBA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its effects on various biological targets, potential therapeutic applications, and relevant case studies.
- Chemical Formula : C8H8N2O4
- Molecular Weight : 184.16 g/mol
- CAS Number : 1991-38-4
1. Antiviral Activity
Research has indicated that AMNBA exhibits antiviral properties, particularly against viral proteases. In a study evaluating a series of compounds for their ability to inhibit the SARS-CoV protease, AMNBA demonstrated promising results with an IC50 value of 0.46 μM, highlighting its potential as a lead compound for antiviral drug development .
2. Anticancer Properties
AMNBA has been investigated for its anticancer effects. A study involving various benzoic acid derivatives showed that compounds similar to AMNBA could induce apoptosis in cancer cell lines such as A549 (lung cancer) and Caco-2 (colon adenocarcinoma). The IC50 values for these compounds ranged from 8.82 µM to higher concentrations depending on the specific derivative tested .
3. Acetylcholinesterase Inhibition
The compound's structural characteristics suggest potential acetylcholinesterase (AChE) inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer’s. Compounds with similar structures have shown effective AChE inhibition, thus indicating that AMNBA could be explored further in this context .
Case Study 1: Antiviral Efficacy
In a comprehensive study on the antiviral efficacy of AMNBA, researchers synthesized several derivatives and evaluated their inhibitory effects on viral replication in cell cultures. The study found that AMNBA not only inhibited viral protease activity but also showed low cytotoxicity in host cells, making it a candidate for further development into antiviral therapeutics .
Case Study 2: Anticancer Activity
A series of experiments involving the treatment of A549 and Caco-2 cells with AMNBA derivatives revealed that certain modifications to the benzene ring significantly enhanced their anticancer activity. The most potent derivative exhibited an IC50 value of approximately 8 µM against Caco-2 cells, indicating substantial growth suppression and potential for development as an anticancer agent .
Table 1: Inhibitory Potency of AMNBA Derivatives
| Compound | Structure Modification | IC50 (μM) |
|---|---|---|
| AMNBA | None | 0.46 |
| Derivative A | Methyl group addition | 1.3 |
| Derivative B | Hydroxyl substitution | 5.2 |
| Derivative C | Halogen substitution | 11.1 |
Table 2: Anticancer Activity Against A549 Cells
| Compound | Concentration (µM) | % Cell Viability |
|---|---|---|
| Control | - | 100 |
| AMNBA | 20 | 75 |
| Derivative A | 20 | 60 |
| Derivative B | 20 | 45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
